N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide
Description
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, a thiazole ring, and a furan sulfonamide moiety
Properties
IUPAC Name |
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-8-7-18-12(13-8)11(9-4-5-9)14-19(15,16)10-3-2-6-17-10/h2-3,6-7,9,11,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDCFKNQQOKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C2CC2)NS(=O)(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with furan-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes using batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the furan moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The thiazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles like amines or thiols are often employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Various substituted thiazole or furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The sulfonamide group is a common pharmacophore in many drugs, indicating possible applications in developing new pharmaceuticals.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The thiazole ring might engage in π-π interactions or hydrogen bonding, while the sulfonamide group could form strong ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]benzene-sulfonamide
- N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-2-sulfonamide
Uniqueness
N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]furan-2-sulfonamide is unique due to the combination of the cyclopropyl group, thiazole ring, and furan sulfonamide moiety. This combination is not commonly found in other compounds, providing unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
